molecular formula C14H13NO2 B6386807 6-(2,3-DIMETHYLPHENYL)NICOTINIC ACID CAS No. 1258626-51-5

6-(2,3-DIMETHYLPHENYL)NICOTINIC ACID

Cat. No.: B6386807
CAS No.: 1258626-51-5
M. Wt: 227.26 g/mol
InChI Key: XTLIIDHBKPVWKL-UHFFFAOYSA-N
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Description

6-(2,3-Dimethylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,3-dimethylphenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated nicotinic acid. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, under mild temperatures .

Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are produced through various methods, including the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This process, however, generates nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions: 6-(2,3-Dimethylphenyl)nicotinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6-(2,3-Dimethylphenyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,3-dimethylphenyl)nicotinic acid involves its interaction with specific molecular targets. It is believed to exert its effects through modulation of nicotinic acid receptors, which play a role in various physiological processes. The compound may influence pathways related to lipid metabolism, inflammation, and cellular signaling .

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in lipid metabolism and as a vitamin B3 precursor.

    2-Chloronicotinic Acid: Used in the synthesis of nonsteroidal anti-inflammatory drugs.

    6-Alkoxy-2-alkylsulfanyl-4-methylnicotinic Acid:

Uniqueness: 6-(2,3-Dimethylphenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-(2,3-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-4-3-5-12(10(9)2)13-7-6-11(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLIIDHBKPVWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687043
Record name 6-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258626-51-5
Record name 6-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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